molecular formula C22H34O2S B15162423 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one CAS No. 821768-58-5

3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one

Cat. No.: B15162423
CAS No.: 821768-58-5
M. Wt: 362.6 g/mol
InChI Key: GKGVDKWAZZCLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is a heterocyclic compound containing oxygen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. One common method includes the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction forms the benzoxathiepin ring structure. Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various nucleophilic substitution reactions can occur at the benzene ring or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is unique due to its specific tridecyl side chain, which can influence its physical and chemical properties, as well as its biological activity. This side chain can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzoxathiepin derivatives .

Properties

CAS No.

821768-58-5

Molecular Formula

C22H34O2S

Molecular Weight

362.6 g/mol

IUPAC Name

3-tridecyl-2,3-dihydro-4,1-benzoxathiepin-5-one

InChI

InChI=1S/C22H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-18-25-21-17-14-13-16-20(21)22(23)24-19/h13-14,16-17,19H,2-12,15,18H2,1H3

InChI Key

GKGVDKWAZZCLEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CSC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.